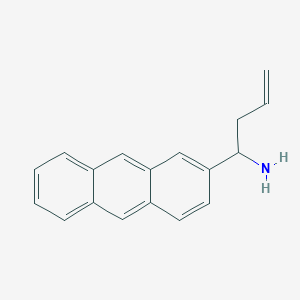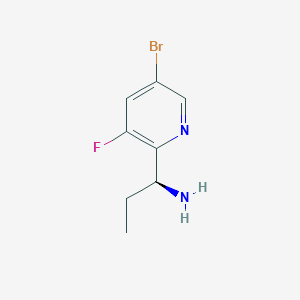
(1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine is a synthetic organic compound that contains a pyridine ring substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-5-fluoropyridine.
Grignard Reaction: The 2-bromo-5-fluoropyridine undergoes a Grignard reaction with an appropriate alkyl magnesium halide to form the corresponding pyridyl magnesium bromide intermediate.
Amine Introduction: The intermediate is then reacted with a suitable amine, such as propylamine, under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridyl derivatives, while oxidation or reduction reactions may yield different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(1s)-1-(5-Bromo-3-chloro(2-pyridyl))propylamine: Similar structure with chlorine instead of fluorine.
(1s)-1-(5-Bromo-3-methyl(2-pyridyl))propylamine: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of both bromine and fluorine atoms on the pyridine ring makes (1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine unique in terms of its electronic and steric properties, which can influence its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C8H10BrFN2 |
|---|---|
Peso molecular |
233.08 g/mol |
Nombre IUPAC |
(1S)-1-(5-bromo-3-fluoropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H10BrFN2/c1-2-7(11)8-6(10)3-5(9)4-12-8/h3-4,7H,2,11H2,1H3/t7-/m0/s1 |
Clave InChI |
FMKKCXLFHTUDLO-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@@H](C1=C(C=C(C=N1)Br)F)N |
SMILES canónico |
CCC(C1=C(C=C(C=N1)Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




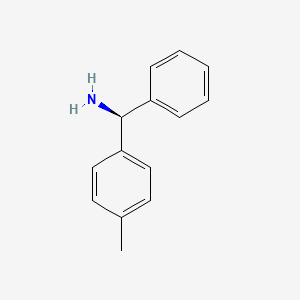
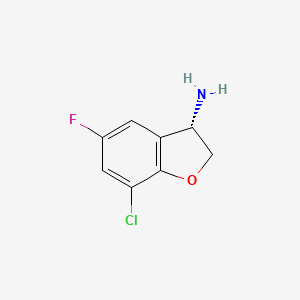



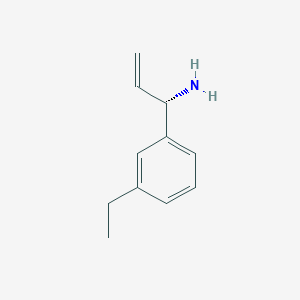
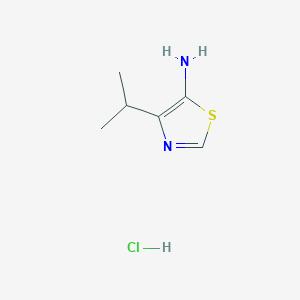
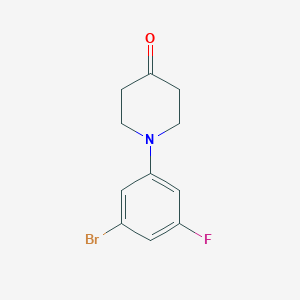
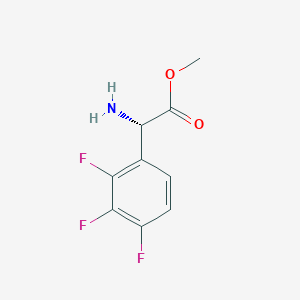
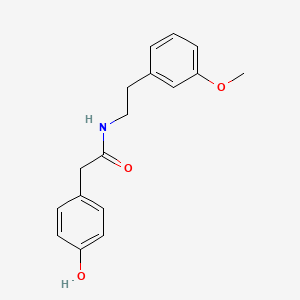
![6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13040934.png)
